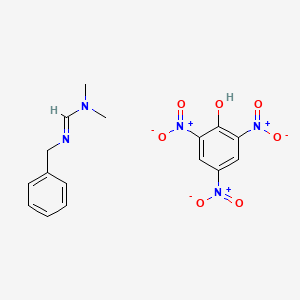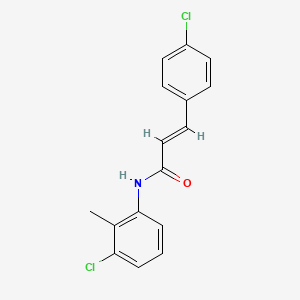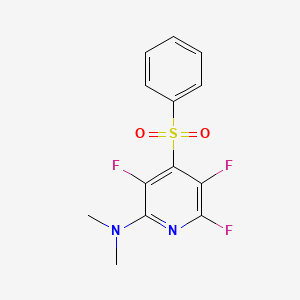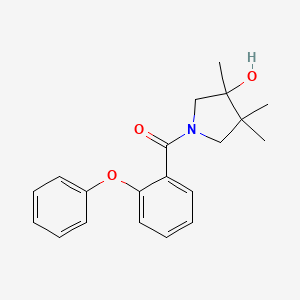![molecular formula C19H23N3O4S B5580441 3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]-N-3-pyridinylpropanamide](/img/structure/B5580441.png)
3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]-N-3-pyridinylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]-N-3-pyridinylpropanamide is a useful research compound. Its molecular formula is C19H23N3O4S and its molecular weight is 389.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 389.14092740 g/mol and the complexity rating of the compound is 586. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1. Cognitive Enhancing Properties
The compound SB-399885, which is structurally similar to 3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]-N-3-pyridinylpropanamide, has been found to have cognitive enhancing properties. In studies involving aged rats, SB-399885 was shown to significantly reverse scopolamine-induced deficits in a rat novel object recognition paradigm and fully reverse age-dependent deficits in water maze spatial learning. These effects are thought to be mediated by enhancements in cholinergic function, indicating potential therapeutic utility in disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).
2. Anti-Inflammatory and Analgesic Activity
Compounds structurally related to this compound have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds, including 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, showed significant potency in mouse phenylquinone writhing assays and minimal gastrointestinal erosion in chronic administration studies in rats, indicating their potential as analgesic agents (Muchowski et al., 1985).
3. Antagonism of Endothelin Receptors
Endothelin antagonists, including compounds similar in structure to this compound, have been studied for their role in coronary and systemic arteritis in Beagle dogs. These studies are significant in understanding the pharmacological process of endothelin antagonism, especially in conditions like pulmonary hypertension (Jones et al., 2003).
4. Synthesis of Piperidines and Pyrrolizidines
In the field of organic synthesis, related compounds have been used in the synthesis of piperidines, pyrrolizidines, indolizidines, and quinolizidines, important in the development of new pharmaceuticals and chemical entities. This demonstrates the versatility of these compounds in synthetic organic chemistry (Back & Nakajima, 2000).
5. Novel Strobilurin Derivatives
Derivatives containing the pyrrolidine-2,4-dione moiety, similar to the compound , have been synthesized and shown to exhibit visible fungicidal activity. This application in agriculture highlights the compound's potential use in protecting crops against fungal diseases (Guihua et al., 2014).
作用機序
将来の方向性
特性
IUPAC Name |
3-(2-methoxy-5-pyrrolidin-1-ylsulfonylphenyl)-N-pyridin-3-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-26-18-8-7-17(27(24,25)22-11-2-3-12-22)13-15(18)6-9-19(23)21-16-5-4-10-20-14-16/h4-5,7-8,10,13-14H,2-3,6,9,11-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFDDVTWSXUZKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)CCC(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S*,5R*)-3-(2-pyrazinylcarbonyl)-6-[3-(4-pyridinyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5580362.png)

![N-{4-[chloro(difluoro)methoxy]phenyl}-N'-methylthiourea](/img/structure/B5580378.png)
![3-methoxy-1-[2-oxo-2-(4-phenylazepan-1-yl)ethyl]pyridin-2(1H)-one](/img/structure/B5580393.png)
![2-(1-adamantyl)-N-methyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}acetamide](/img/structure/B5580396.png)
![N,N-diethyl-4-imidazo[1,2-a]pyrimidin-2-ylbenzenesulfonamide](/img/structure/B5580411.png)


![methyl 9-(3,5-dichloro-2-hydroxybenzylidene)-6a-methyl-10-oxo-6,6a,9,10-tetrahydro-11aH-[1]benzofuro[2,3-e]cyclopropa[d][1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5580426.png)
![N-[4-(2,2,3,3-tetrafluoropropoxy)phenyl]isonicotinamide](/img/structure/B5580439.png)
![4-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}-2(1H)-quinolinone](/img/structure/B5580446.png)

![2-benzyl-8-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5580466.png)
